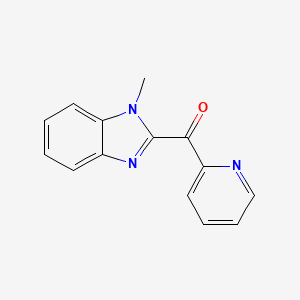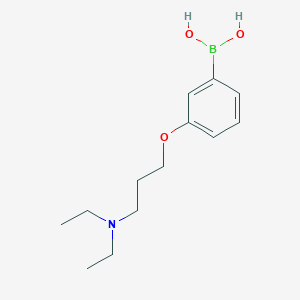
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate” is a compound with the molecular formula C14H14FNO5 . It is used as a linker for antibody-drug-conjugation (ADC) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C14H14FNO5/c15-11-4-2-1-3-10(11)9-20-8-7-14(19)21-16-12(17)5-6-13(16)18/h1-4H,5-9H2 . This indicates that the compound contains fluorine, nitrogen, oxygen, and carbon atoms in its structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 295.26 g/mol . It has a boiling point of 404.2±55.0 °C (Predicted) and a density of 1.35±0.1 g/cm3 (Predicted) .Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, as a catalyst in polymerization reactions, and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
Advantages and Limitations for Lab Experiments
The use of 2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate in lab experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available reagents. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, it is also important to note that this compound is a potential eye and skin irritant, and should be handled with proper safety precautions.
Future Directions
The use of 2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate in scientific research has potential applications in the development of new drugs and therapies. Further research is needed to explore its potential as an enzyme inhibitor and its effects on inflammation and pain. Additionally, further studies are needed to investigate the compound’s potential to induce cell death in cancer cells, as well as its effects on other biological processes. Finally, further research is needed to explore the compound’s potential to act as a catalyst in other chemical reactions.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-fluorophenyl)methoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO5/c15-11-4-2-1-3-10(11)9-20-8-7-14(19)21-16-12(17)5-6-13(16)18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBAQYPCQKYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)








![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)


